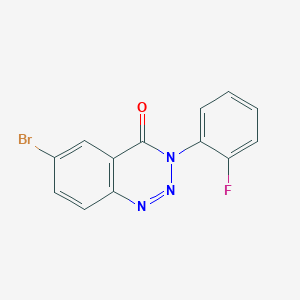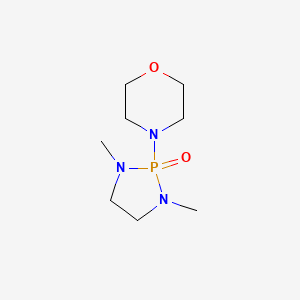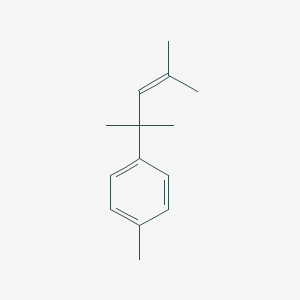
1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,4-dimethylpent-3-en-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 2,4-dimethylpent-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the 2,4-dimethylpent-3-en-2-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Products may include 1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzoic acid.
Reduction: Products may include 1-(2,4-dimethylpentyl)-4-methylbenzene.
Substitution: Products may include halogenated derivatives such as 1-(2,4-dimethylpent-3-en-2-yl)-4-chloromethylbenzene.
科学的研究の応用
1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific reaction or application.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dimethylpent-3-en-2-yl)-2-phenylpyrrolidine
- 2-(3-methoxy-2,4-dimethylpent-3-en-2-yl)-2-phenylpyrrolidine
Uniqueness
1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
917569-04-1 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C14H20/c1-11(2)10-14(4,5)13-8-6-12(3)7-9-13/h6-10H,1-5H3 |
InChIキー |
SELCCSVDNAPBMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)(C)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


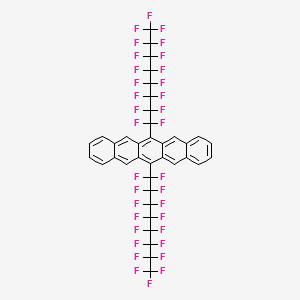
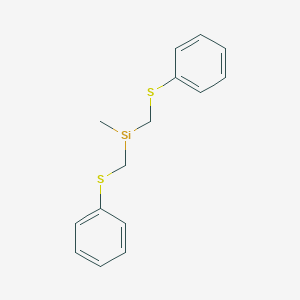
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
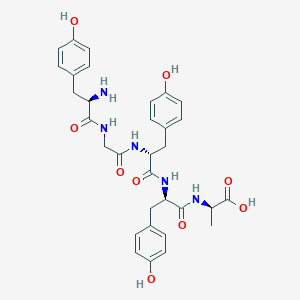
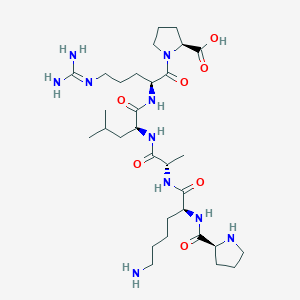
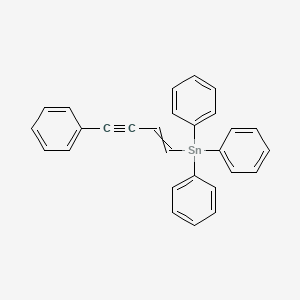
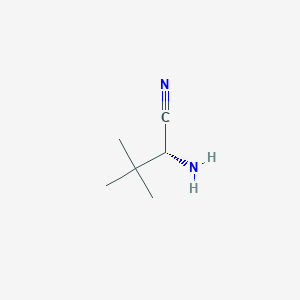
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
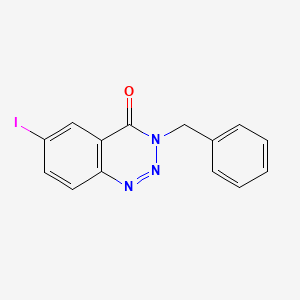
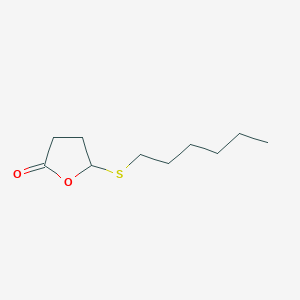
![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
